![molecular formula C12H14 B1619811 1,1,3-Trimethyl-1H-indene CAS No. 2177-45-9](/img/structure/B1619811.png)
1,1,3-Trimethyl-1H-indene
Overview
Description
“1,1,3-Trimethyl-1H-indene” is a chemical compound with the molecular formula C12H14 . Its molecular weight is 158.2396 . The IUPAC Standard InChI is InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3
.
Molecular Structure Analysis
The molecular structure of “1,1,3-Trimethyl-1H-indene” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The average mass of “1,1,3-Trimethyl-1H-indene” is 158.240 Da and its monoisotopic mass is 158.109543 Da .
Scientific Research Applications
Organic Synthesis
- Fluxional Processes and Migrations: 1,1,3-Trimethyl-1H-indene derivatives exhibit fluxional processes, such as the rapid interchange of substituent groups between positions on the indene ring. For instance, 1-(tri-n-butylstannyl)indene shows a fluxional process with the tributylstannyl group rapidly interchanging between the 1 and 3 positions, as studied through variable-temperature 1H NMR characterization (Morria, Bock, Jefferis, & Goedde, 1997).
Organometallic Chemistry
- Multidimensional NMR Studies: Tris(indenyl)methylsilane, another derivative of indene, demonstrates a series of silatropic shifts interconverting different isomers. These molecular dynamics have been elucidated through various NMR techniques, providing insights into the behavior of indenylsilanes (Stradiotto, Rigby, Hughes, Brook, Bain, & McGlinchey, 1996).
Materials Science
- Polymer Synthesis: The indan structure, closely related to 1,1,3-Trimethyl-1H-indene, has been utilized in the synthesis of various poly(ether-sulfone)s. These polymers are amorphous with high glass transition and decomposition temperatures, demonstrating the potential of indene derivatives in high-performance material applications (Maier, Yang, & Nuyken, 1994).
Safety and Hazards
When handling “1,1,3-Trimethyl-1H-indene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,1,3-trimethylindene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQUBQQRVARIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343289 | |
Record name | 1,1,3-Trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-1H-indene | |
CAS RN |
2177-45-9 | |
Record name | 1,1,3-Trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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